molecular formula C13H15N3O3 B14380642 3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one CAS No. 89862-04-4

3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B14380642
CAS No.: 89862-04-4
M. Wt: 261.28 g/mol
InChI Key: ZDIMVOPNVZJRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a pyridine ring substituted with a nitro group and a methyl group, along with a pyrrolidine ring attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of Propenone Moiety: The propenone moiety can be synthesized by reacting an appropriate aldehyde with an acetyl compound in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The final step involves coupling the nitropyridine derivative with the propenone moiety in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The nitro group on the pyridine ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

    Substitution: Halogenating agents, Friedel-Crafts alkylation reagents

Major Products

    Oxidation: Epoxides, hydroxylated derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a scaffold for the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be explored for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving nitro and pyridine functionalities.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-ol: Similar structure with a hydroxyl group instead of a ketone.

    3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-amine: Similar structure with an amino group instead of a ketone.

Uniqueness

The presence of both a nitro group and a pyrrolidine ring in 3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

89862-04-4

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

3-(6-methyl-5-nitropyridin-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C13H15N3O3/c1-10-12(16(18)19)6-4-11(14-10)5-7-13(17)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3

InChI Key

ZDIMVOPNVZJRPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C=CC(=O)N2CCCC2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.